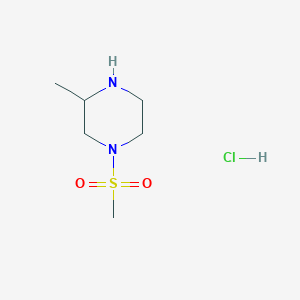

3-Methyl-1-(methylsulfonyl)piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

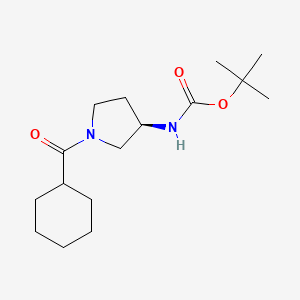

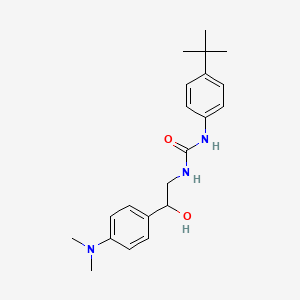

3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is a chemical compound with the CAS Number: 2228152-55-2 . It has a molecular weight of 214.72 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is 1S/C6H14N2O2S.ClH/c1-6-5-8(4-3-7-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 214.72 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry and Drug Development

A significant area of application for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride and related compounds is in the development of novel pharmaceuticals. These compounds have been investigated for their potential as inhibitors or ligands for various biological targets:

- HIV-1 Reverse Transcriptase Inhibitors : Analogues of piperazine compounds have been synthesized and evaluated for their potential to inhibit HIV-1 reverse transcriptase, an essential enzyme for the replication of the human immunodeficiency virus (HIV) (Romero et al., 1994).

- Antidepressant Development : Piperazine derivatives have been explored for their role in the oxidative metabolism of novel antidepressants, indicating their importance in the pharmacokinetics of these drugs (Hvenegaard et al., 2012).

- Antibacterial Agents : The synthesis and evaluation of piperazine derivatives as antibacterial agents, particularly against gram-negative bacteria, highlight their potential in addressing antibiotic resistance (Matsumoto & Minami, 1975).

Material Science and Polymer Chemistry

Piperazine compounds also find applications in material science, particularly in the synthesis of polymers and chelates:

- Hyperbranched Polymers : The synthesis of hyperbranched polymers using piperazine as a core structural unit demonstrates the versatility of these compounds in creating materials with potential applications in coatings, adhesives, and drug delivery systems (Yan & Gao, 2000).

Bioconjugation and Radiolabeling

The functionalization of piperazine and related macrocycles for the creation of mixed-side-chain macrocyclic chelates opens up avenues for bioconjugation and radiolabeling, which are crucial in the development of diagnostic and therapeutic agents (van Westrenen & Sherry, 1992).

Neuropharmacology

Research into piperazine derivatives for their interaction with serotonin receptors points towards their application in treating cognitive disorders and potentially as antipsychotic agents, showing the broad pharmacological potential of these compounds (Park et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s structurally related to piperazine, which is known to have anthelmintic action, primarily against roundworm and pinworm .

Mode of Action

Piperazine compounds, in general, mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Eigenschaften

IUPAC Name |

3-methyl-1-methylsulfonylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-6-5-8(4-3-7-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTDLCJWTXMNKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2997034.png)

![N-(4-methylbenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2997037.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2997039.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2997041.png)

![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one](/img/structure/B2997045.png)